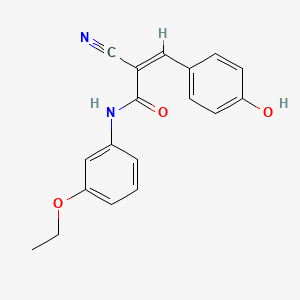

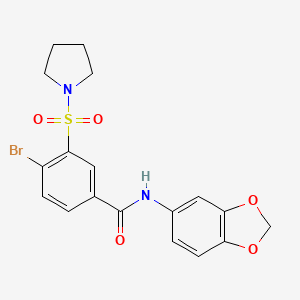

![molecular formula C17H20O3 B4580844 3-ethoxy-2-ethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4580844.png)

3-ethoxy-2-ethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

説明

Synthesis Analysis

The synthesis of chromenone derivatives often involves multicomponent reactions or cyclization processes under specific conditions. One efficient method for synthesizing benzo[c]chromen-6-ones involves the use of Cs2CO3-promoted reactions between substituted 2-hydroxychalcones and β-ketoesters, which include domino Michael addition/intramolecular aldol/oxidative aromatization/lactonization processes (Poudel & Lee, 2014). Another approach utilizes microwave-assisted cyclization under mildly basic conditions to synthesize 6H-benzo[c]chromen-6-ones and their tetrahydro analogues from aryl 2-bromobenzoates and aryl 2-bromocyclohex-1-enecarboxylates (Dao et al., 2018).

Molecular Structure Analysis

The molecular structure of chromenone derivatives can be elucidated using X-ray crystallography, which reveals the spatial arrangement of atoms within the molecule. For instance, the crystal structure of 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one was determined, showing the compound crystallizes in the monoclinic crystal system (Manolov et al., 2012).

Chemical Reactions and Properties

Chromenone derivatives participate in various chemical reactions, including photo-reorganization, which can lead to the formation of novel organic scaffolds. For example, photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones under UV light results in the formation of angular pentacyclic compounds (Dalai et al., 2017).

科学的研究の応用

Antibacterial Properties

- Compounds derived from similar structures have shown promising antibacterial activity against a range of bacterial strains. This includes effectiveness against both gram-positive and gram-negative bacteria, suggesting potential applications in developing new antibacterial agents (Velpula et al., 2015).

Chemical Synthesis and Structure Analysis

- Research has been conducted on the synthesis of various derivatives of this compound, focusing on understanding their chemical structures. These studies contribute to the field of organic chemistry, particularly in the area of synthesizing new compounds with potential applications in various industries (da Silva et al., 2007).

Hormonal Activity

- Some derivatives have been evaluated for their anti-juvenile hormone activity. This is particularly relevant in the field of entomology and could have implications for insect control and management strategies (Furuta et al., 2010).

Photochemical Properties

- Investigations into the photochromism of chromene crystals, which include derivatives of this compound, reveal new properties that could be utilized in materials science and engineering. This research expands the understanding of how these compounds react under different lighting conditions (Hobley et al., 2000).

特性

IUPAC Name |

3-ethoxy-2-ethyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O3/c1-3-11-9-14-12-7-5-6-8-13(12)17(18)20-16(14)10-15(11)19-4-2/h9-10H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZESVFUZECANQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1OCC)OC(=O)C3=C2CCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-2-ethyl-7,8,9,10-tetrahydro-6H-benzo(C)chromen-6-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

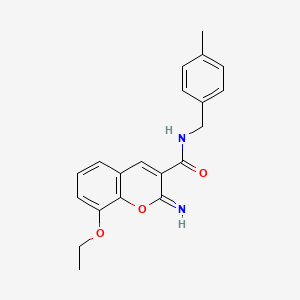

![ethyl 2-[{[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4580799.png)

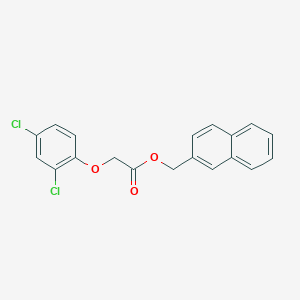

![N-(2-ethoxyphenyl)-2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4580802.png)

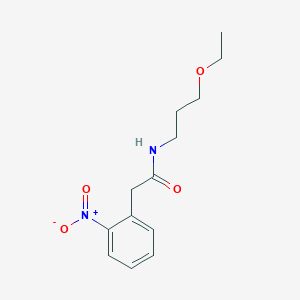

![2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}-N'-(3-methoxybenzylidene)acetohydrazide](/img/structure/B4580806.png)

![ethyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4580815.png)

![2-{[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]imino}-3-(2-phenylethyl)-1,3-thiazolidin-4-one](/img/structure/B4580819.png)

![4-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-hydroxyethyl)butanamide](/img/structure/B4580830.png)

![N-[2-(2-chlorophenoxy)ethyl]-2-(1-naphthyl)acetamide](/img/structure/B4580836.png)

![5-{[(2-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4580858.png)